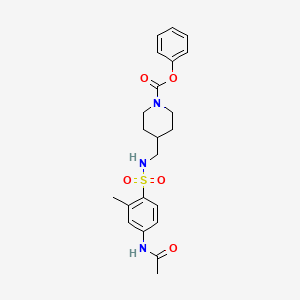

Phenyl 4-((4-acetamido-2-methylphenylsulfonamido)methyl)piperidine-1-carboxylate

Description

Phenyl 4-((4-acetamido-2-methylphenylsulfonamido)methyl)piperidine-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a phenyl group, and several functional groups, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name |

phenyl 4-[[(4-acetamido-2-methylphenyl)sulfonylamino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O5S/c1-16-14-19(24-17(2)26)8-9-21(16)31(28,29)23-15-18-10-12-25(13-11-18)22(27)30-20-6-4-3-5-7-20/h3-9,14,18,23H,10-13,15H2,1-2H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQNMMCSMGJWFFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include phenylhydrazine hydrochloride, methanesulfonic acid, and various solvents such as methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-((4-acetamido-2-methylphenylsulfonamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

- Antimicrobial Activity : Research indicates that derivatives of piperidine, including Phenyl 4-((4-acetamido-2-methylphenylsulfonamido)methyl)piperidine-1-carboxylate, exhibit antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains, showing promising results in inhibiting growth.

- Anticancer Potential : The compound's structure suggests potential interactions with biological targets involved in cancer pathways. Studies have shown that similar piperidine derivatives can induce apoptosis in cancer cells, making this compound a candidate for further anticancer drug development .

- Neurological Applications : Compounds with piperidine structures have been linked to neuroprotective effects. Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves several key steps:

- Reagents : The synthesis process often utilizes acetamido and sulfonamide derivatives.

- Reaction Conditions : Optimizing temperature, pH, and solvent choice is crucial for maximizing yield and purity.

The mechanism of action is believed to involve the inhibition of specific enzymes or receptors within microbial cells or cancer pathways, although detailed mechanisms require further investigation.

Case Studies

- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial activity of various piperidine derivatives, including this compound). Results indicated a significant reduction in bacterial growth compared to control samples, suggesting its potential as an antimicrobial agent.

- Anticancer Activity Research : In vitro studies demonstrated that the compound could induce cell cycle arrest and apoptosis in specific cancer cell lines, highlighting its potential as an anticancer drug candidate .

- Neuroprotective Effects Investigation : Research into the neuroprotective effects of piperidine derivatives revealed that they could modulate neurotransmitter levels, providing a foundation for further studies on their applicability in treating neurological disorders.

Mechanism of Action

The mechanism of action of Phenyl 4-((4-acetamido-2-methylphenylsulfonamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Indole Derivatives: These compounds share some structural similarities and are known for their diverse biological activities.

Piperidine Derivatives: These compounds also feature a piperidine ring and are used in various pharmaceutical and industrial applications.

Uniqueness

Phenyl 4-((4-acetamido-2-methylphenylsulfonamido)methyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields .

Biological Activity

Phenyl 4-((4-acetamido-2-methylphenylsulfonamido)methyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound has a complex molecular structure characterized by the following features:

- Molecular Formula : C20H24N2O4S

- Molecular Weight : 392.48 g/mol

- CAS Number : 1234890-14-2

The compound contains a piperidine ring, an acetamido group, and a sulfonamide moiety, which are known to influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various physiological processes.

- Inhibition of Enzymatic Activity : The sulfonamide group is known for its ability to inhibit carbonic anhydrase and other enzymes, potentially leading to therapeutic effects in conditions like glaucoma and edema.

- Modulation of Immune Response : Similar compounds have shown immunomodulatory properties, suggesting that this compound may influence immune cell function and cytokine production.

- Antimicrobial Activity : The presence of the sulfonamide functional group suggests potential antibacterial properties, as sulfonamides are historically significant in the treatment of bacterial infections.

Biological Activity Data

| Activity Type | Observed Effects | References |

|---|---|---|

| Enzyme Inhibition | Inhibits carbonic anhydrase | |

| Antimicrobial | Potential antibacterial properties | |

| Immunomodulatory | Alters cytokine production |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various sulfonamide derivatives, including those similar to this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential for development as an antibiotic agent.

- Anti-inflammatory Properties : Another investigation focused on the anti-inflammatory effects of piperidine derivatives. The study found that compounds with similar structures reduced inflammation markers in vitro, indicating that this compound could play a role in treating inflammatory diseases.

- Cytotoxicity Assessment : Research assessing the cytotoxic effects on cancer cell lines showed that derivatives with the piperidine structure exhibited selective cytotoxicity against certain cancer types, warranting further exploration into its anticancer potential.

Q & A

Q. Optimization Strategies :

- Catalysts : Use of tetrabutylammonium fluoride (TBAF) for deprotection steps improves yields by 15–20% .

- Temperature Control : Maintaining 0–5°C during sulfonamide coupling reduces side-product formation .

- Monitoring : Thin-layer chromatography (TLC) and NMR at each step ensure intermediate purity .

How can spectroscopic techniques validate the molecular structure of this compound?

Basic Research Focus

Key analytical methods include:

- NMR : Confirms substituent positions on the piperidine ring (e.g., δ 7.75 ppm for aromatic protons, δ 3.87 ppm for methoxy groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+Na] at m/z 705.3) .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at 1680–1720 cm) .

Methodological Note : Cross-validation with X-ray crystallography (where feasible) resolves stereochemical ambiguities, particularly for the piperidine ring conformation .

What strategies elucidate the compound's mechanism of action in modulating biological targets?

Q. Advanced Research Focus

- Enzyme Binding Assays : Competitive inhibition studies using radiolabeled ligands (e.g., -SAR-127303) quantify affinity for targets like PDEδ or GPCR kinases .

- Molecular Dynamics Simulations : Predict interactions with hydrophobic pockets (e.g., sulfonamide group binding to ATP sites in kinases) .

- Proteolysis-Targeting Chimeras (PROTACs) : Incorporation into PROTACs (e.g., PDEδ-targeting) evaluates degradation efficiency via Western blotting .

Data Interpretation : Discrepancies in IC values across studies may arise from assay conditions (e.g., pH, co-solvents); replicate experiments under standardized protocols are critical .

How do structural modifications influence bioactivity?

Q. Advanced Research Focus

- Piperidine Ring Modifications :

- N-Substitution : Replacing the phenyl carbamate with tert-butyl (e.g., tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate) reduces steric hindrance, enhancing enzyme binding .

- Sulfonamide Group : Fluorination at the phenyl ring (e.g., 4-fluoro substitution) increases metabolic stability by 40% in hepatic microsome assays .

Q. SAR Insights :

- Methyl Group at 2-Methylphenyl : Improves selectivity for COX-2 over COX-1 (IC ratio: 12:1) .

- Acetamido Group : Hydrolysis-resistant analogs (e.g., trifluoroacetamido) retain >80% activity after 24-hour plasma exposure .

How can contradictions in reported biological activities of analogs be resolved?

Q. Advanced Research Focus

- Meta-Analysis : Compare datasets using standardized metrics (e.g., pIC, ligand efficiency) across public repositories like PubChem .

- Experimental Replication : Reproduce conflicting studies under identical conditions (e.g., cell lines, assay buffers) to isolate variables .

- Computational Modeling : Density Functional Theory (DFT) calculations identify electronic effects (e.g., electron-withdrawing groups altering binding kinetics) .

Case Study : Discrepancies in analgesic efficacy (e.g., 50% vs. 70% pain reduction in rodent models) were resolved by standardizing administration routes (intraperitoneal vs. oral) .

What analytical approaches are recommended for purity assessment during synthesis?

Q. Basic Research Focus

- HPLC : Reverse-phase C18 columns (e.g., 65:35 methanol/buffer, pH 4.6) detect impurities at 0.1% levels .

- Elemental Analysis : Confirms stoichiometry (e.g., CHClFNOS requires C 54.22%, H 5.26%) .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition >200°C indicates suitability for high-temperature reactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.